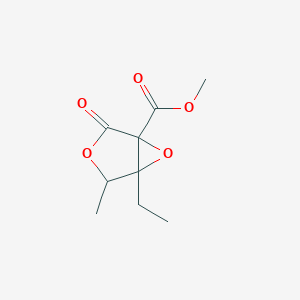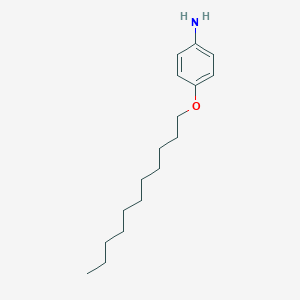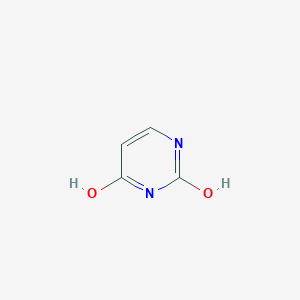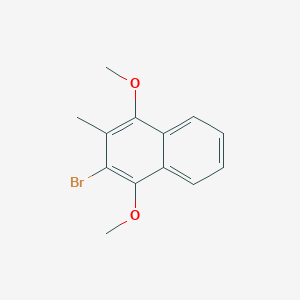
テトラヒドロ-2H-ピラン-3-オール
概要
説明
Tetrahydro-2H-pyran-3-ol, commonly known by its trivial name, 3-hydroxytetrahydropyran (3-HTP), is a naturally occurring organic compound belonging to the class of compounds known as tetrahydropyrans. It is a cyclic ether with a molecular formula of C5H10O2. 3-HTP is found in various plants, including the root of the kava plant, and has been used for centuries in traditional medicine for its anti-inflammatory and anti-anxiety properties.
科学的研究の応用
ヘテロ環の合成
テトラヒドロ-2H-ピラン-3-オールは、2H-ピランの合成に使用されます . 2H-ピラン環は、多くの天然物に存在する構造モチーフであり、これらの構造の多くを構築する際の戦略的な重要な中間体です . これらのヘテロ環を合成するための最も一般的な経路は、ジエノンのオキサ-6π-電気環化に依存しています .
除草剤の調製
テトラヒドロ-2H-ピラン-3-オールは、除草剤の調製に使用されます . 除草剤は植物に毒性があり、不要な植物を駆除するために使用される物質です。
CRF1受容体拮抗薬の調製
テトラヒドロ-2H-ピラン-3-オールは、CRF1(コルチコトロピン放出因子タイプ1)受容体拮抗薬としてピラゾロチアゾール化合物の調製に使用されます . CRF1受容体拮抗薬は、ストレス応答に役割を果たすホルモンであるコルチコトロピン放出因子の作用を阻害する薬物です。
天然物の合成
テトラヒドロ-2H-ピラン-3-オールを使用して合成できる2H-ピラン環は、多くの天然物に存在する構造モチーフです . これにより、テトラヒドロ-2H-ピラン-3-オールは、さまざまな天然物の合成において貴重な化合物になります。
医薬品の合成
CRF1受容体拮抗薬の合成における役割 , テトラヒドロ-2H-ピラン-3-オールは、医薬品の合成に使用できます。CRF1受容体拮抗薬は、不安、うつ病、ストレス関連障害の治療における潜在的な治療用途があります。
農薬の合成
テトラヒドロ-2H-ピラン-3-オールは、除草剤の調製に使用されます , 農薬の合成に使用できます。これらの化学物質は、農業で害虫の防除と作物の収量増加に使用されます。
作用機序
Target of Action
Tetrahydro-2H-pyran-3-ol is a 3-substituted tetrahydropyran . It has been used in the preparation of herbicides and pyrazolothiazole compounds as CRF1 (corticotropin-releasing factor type 1) receptor antagonists . The primary targets of this compound are therefore likely to be the CRF1 receptors.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLTOUYJMTTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482680 | |
| Record name | tetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19752-84-2 | |
| Record name | tetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications have been explored in tetrahydro-2H-pyran-3-ol derivatives for enhancing their biological activity?
A1: Researchers have investigated various structural modifications to optimize the biological activity of tetrahydro-2H-pyran-3-ol derivatives. For instance, the introduction of a 2-(6-chloro-9H-purin-9-yl)ethoxy substituent at the 2-position and an isobutoxy group at the 6-position of the tetrahydro-2H-pyran-3-ol scaffold was explored for potential antiviral activity []. In another study, D-glucose-derived benzyl and alkyl 1,2,3-triazole substituents were attached to the tetrahydro-2H-pyran-3-ol core, leading to promising antifungal and antibacterial candidates []. These modifications highlight the versatility of this scaffold for developing new therapeutic agents.
Q2: What specific antifungal and antibacterial activities have been observed for certain tetrahydro-2H-pyran-3-ol derivatives?
A2: Research indicates that some derivatives exhibit notable antifungal and antibacterial properties. Specifically, (3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)-tetrahydro-2H-pyran-3-ol (compound 8a in the study) displayed potent antifungal activity against Aspergillus fumigatus, surpassing the efficacy of Fluconazole, a commonly used antifungal drug []. This compound also demonstrated broad-spectrum antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Bacillus proteus, Pseudomonas aeruginosa, and Escherichia coli [].
Q3: How have researchers characterized the synthesized tetrahydro-2H-pyran-3-ol derivatives?
A3: A combination of spectroscopic techniques has been employed for the structural characterization of synthesized tetrahydro-2H-pyran-3-ol derivatives. These methods include infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C-NMR), ultraviolet-visible spectroscopy (UV), and mass spectrometry (MS) [, ]. These techniques provide comprehensive information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their structures.
Q4: Beyond antimicrobial and antiviral activities, have other biological applications been explored for tetrahydro-2H-pyran-3-ol derivatives?
A4: Yes, research has explored the anticoccidial activity of certain tetrahydro-2H-pyran-3-ol derivatives []. Specifically, 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one were synthesized and exhibited notable anticoccidial activity in chickens infected with Eimeria tenella, a protozoan parasite [].
Q5: What is the significance of studying the conformation of the tetrahydro-2H-pyran-3-ol ring system?
A5: Understanding the conformational preferences of the tetrahydro-2H-pyran-3-ol ring is crucial for understanding its interactions with biological targets. Studies utilizing X-ray crystallography have revealed that the tetrahydro-2H-pyran ring in trans-2,2-dimethyl-6-phenyl-3,4,5,6-tetrahydro-2H-pyran-3-ol adopts a chair conformation with the phenyl and hydroxyl substituents in equatorial positions []. This information helps researchers understand how these molecules might bind to enzymes or receptors, ultimately influencing their biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)








